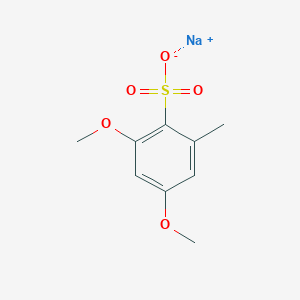
Sodium;2,4-dimethoxy-6-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2,4-dimethoxy-6-methylbenzenesulfonate is a chemical compound that belongs to the class of organosulfonates. These compounds typically consist of a benzene ring substituted with various functional groups, including sulfonate (SO3-) groups, which are bound to sodium ions. The presence of sodium suggests that these compounds are salts, and the specific arrangement of substituents on the benzene ring can significantly influence their physical and chemical properties.
Synthesis Analysis
The synthesis of sodium;2,4-dimethoxy-6-methylbenzenesulfonate and related compounds often involves the sulfonation of benzene derivatives followed by neutralization with sodium hydroxide or other sodium sources. For example, the synthesis of sodium 4-azidobenzenesulfonate was achieved by reacting 4-diazoniumbenzenesulfonate with sodium azide in methanol . This method could potentially be adapted for the synthesis of sodium;2,4-dimethoxy-6-methylbenzenesulfonate by starting with an appropriately substituted benzene derivative.
Molecular Structure Analysis
The molecular structure of sodium organosulfonates is characterized by the coordination of sodium ions with oxygen atoms from the sulfonate groups and other possible ligands. For instance, in the crystal structure of anhydrous sodium 2-aminobenzenesulfonate, the sodium ion is coordinated in a distorted octahedral arrangement with oxygen atoms from sulfonate groups and an amine nitrogen . This coordination environment is likely to be similar in sodium;2,4-dimethoxy-6-methylbenzenesulfonate, with the sodium ion being coordinated by oxygen atoms from the sulfonate group and possibly by oxygen atoms from the methoxy groups.
Chemical Reactions Analysis
Sodium organosulfonates can participate in various chemical reactions, primarily due to the reactivity of the sulfonate group. They can act as surfactants, reacting with other compounds to form complexes or micelles in solution. For example, sodium 4-dodecylbenzenesulfonate can react with a specific reagent to show a color change, which is used for its spectrophotometric determination . Similar reactions could be expected for sodium;2,4-dimethoxy-6-methylbenzenesulfonate, depending on the nature of the substituents and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium organosulfonates are influenced by their molecular structure. The presence of sodium ions and sulfonate groups typically renders these compounds water-soluble. Their solubility, melting points, and other physical properties can be further modified by the presence of additional functional groups, such as methoxy or methyl groups. The crystal structure of sodium 4-azidobenzenesulfonate, for example, shows that the compound forms sheets in the crystal lattice, which could affect its solubility and melting point . These properties are crucial for their applications in various industries, including detergents, dyes, and pharmaceuticals.
Scientific Research Applications
Molecular Switching through Cooperative Ionic Interactions and Charge Assisted Hydrogen Bonding
Research by Gurbanov et al. (2017) discusses the synthesis of Sodium 2-(2-(1-cyano-2-oxopropylidene)hydrazinyl)benzenesulfonate (NaHL) and its application in molecular switching, facilitated by cooperative ionic interactions and charge-assisted hydrogen bonding transitions (Gurbanov et al., 2017).
Adsorption Studies with Surface-functionalized Mesoporous Silica Nanoparticles
Kim et al. (2019) explored the use of Sodium dodecylbenzenesulfonate (SDBS) for adsorption, specifically targeting the removal of radioactive atoms, including Cs ions. The study developed a silica-based adsorbent with mesopores, effectively removing high concentrations of SDBS through electrostatic attraction (Kim et al., 2019).
Hydrophilic Styrenic-Based Homopolymers and Block Copolymers Synthesis
Mitsukami et al. (2001) synthesized homopolymers of sodium 4-styrenesulfonate directly in aqueous media via reversible addition−fragmentation chain transfer polymerization (RAFT), leading to narrow molecular weight distributions. This method also enabled the synthesis of block copolymers with sodium 4-vinylbenzoate in aqueous media, highlighting the polymers' stimuli-responsive and reversible pH-induced micellization properties (Mitsukami et al., 2001).
Luminescent Ladder-like Lanthanide Coordination Polymers Synthesis
Yang et al. (2008) reported the synthesis of novel 1-D framework compounds using sodium 4-hydroxybenzenesulfonate dihydrate and LnCl3·6H2O, which yielded luminescent ladder-like lanthanide coordination polymers. These compounds exhibited significant luminescence properties, suggesting potential applications in materials science (Yang et al., 2008).
Water-Soluble (Phenoxy)imine Palladium(II) Complexes as Catalysts
Akiri and Ojwach (2021) studied water-soluble (phenoxy)imine palladium(II) complexes as catalysts in biphasic methoxycarbonylation of 1-hexene. These complexes demonstrated active catalysis, offering up to 92% yields within 20 hours and showing a regioselectivity favoring linear esters. The study emphasizes the potential of these complexes in catalytic applications, especially in methoxycarbonylation processes (Akiri & Ojwach, 2021).
Mechanism of Action
Safety and Hazards
The safety information for Sodium;2,4-dimethoxy-6-methylbenzenesulfonate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The safety precautions include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
sodium;2,4-dimethoxy-6-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5S.Na/c1-6-4-7(13-2)5-8(14-3)9(6)15(10,11)12;/h4-5H,1-3H3,(H,10,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBGMSKIPLLNDN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)[O-])OC)OC.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NaO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;2,4-dimethoxy-6-methylbenzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2511517.png)


![N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide](/img/structure/B2511520.png)
![2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride](/img/structure/B2511522.png)
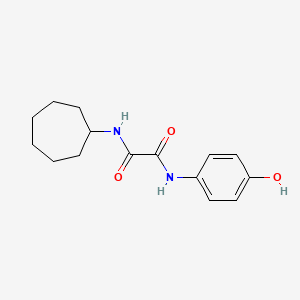

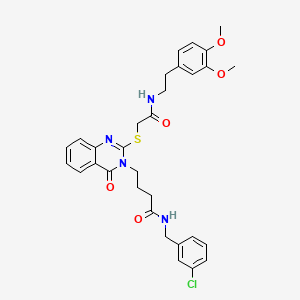
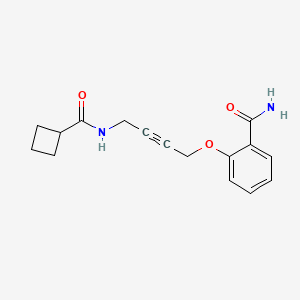
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2511528.png)

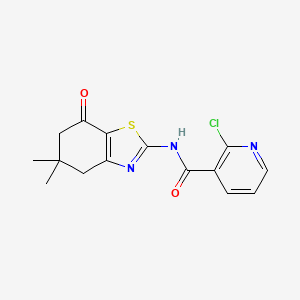

![methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2511537.png)